l-685,458
Overview
Description
Scientific Research Applications
Antitumor Activity in Human Tongue Carcinoma
L-685,458 has been investigated for its potential use in treating human tongue carcinoma. Research conducted by Yao et al. (2007) found that L-685,458 inhibits the growth of human tongue carcinoma cells. This effect is achieved through the induction of G0-G1 cell cycle arrest and apoptosis. The study also noted that L-685,458 decreases the expression levels of certain genes and proteins, which are regulated by transcription factor NF-kappaB, and reduces the activation of NF-kappaB in these cells. This suggests that L-685,458 could have therapeutic value in the treatment of human tongue carcinoma, acting partly through the modulation of Notch and NF-kappaB (Yao, Duan, Fan, & Wu, 2007).
Synthesis of Aspartyl Protease Inhibitors
The synthesis of L-685,458, along with other hydroxyethylene dipeptide isosteres, was detailed by Dias et al. (2003). The synthesis process involves a sequence including allyltrichlorostannane coupling with an α-amino aldehyde, followed by various chemical processes leading to the final product. This synthetic approach is noted for its practicality, offering a viable method to produce a range of dipeptide isosteres, including L-685,458 (Dias, Diaz, Ferreira, Meira, & Ferreira, 2003).
Role in Ischemic Cell Death
In a study by Polavarapu et al. (2008), the role of L-685,458 in ischemic cell death was examined. The study found that treatment with L-685,458 improves neurological outcomes and decreases the volume of ischemic lesions by 50% in the context of cerebral ischemia. This effect was linked to the inhibition of gamma-secretase-mediated regulated intramembrane proteolysis of the low-density lipoprotein receptor-related protein (LRP), suggesting a protective role in ischemic conditions (Polavarapu, An, Zhang, & Yepes, 2008).
Synthesis of Hydroxyethylene Dipeptide Isosteres
Another synthesis-related study by Dias et al. (2002) focused on the synthesis of L-685,458, among other compounds. The synthesis involved a sequence of chemical reactions starting from an allyltrichlorostannane coupling with an α-amino aldehyde. This synthesis method is noteworthy for itsefficiency and versatility, as it can be applied to create a variety of hydroxyethylene dipeptide isosteres, including L-685,458. The study emphasizes the potential of this synthesis approach in the development of aspartyl protease inhibitors (Dias, Ferreira, & Diaz, 2002).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURCDOXDAHPNRQ-ZJKZPDEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-685,458 | |
CAS RN |
292632-98-5 | |
Record name | L 685458 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.